Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate
Description
Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate is a biphenyl-derived ester featuring an oxetane ring at the ester moiety. The oxetane group (a four-membered oxygen-containing ring) is notable for its bioisosteric properties, which can enhance metabolic stability and solubility compared to conventional esters like methyl or ethyl .
Properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
oxetan-3-ylmethyl 3-phenylbenzoate |
InChI |
InChI=1S/C17H16O3/c18-17(20-12-13-10-19-11-13)16-8-4-7-15(9-16)14-5-2-1-3-6-14/h1-9,13H,10-12H2 |
InChI Key |
COMZWNORMOCEEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)COC(=O)C2=CC=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives, including Oxetan-3-ylmethyl [1,1’-biphenyl]-3-carboxylate, typically involves cyclization reactions. One common method is the intramolecular etherification, where a precursor molecule undergoes cyclization to form the oxetane ring . Another approach is the Paternò–Büchi reaction, a [2+2] photocycloaddition between an alkene and a carbonyl compound .
Industrial Production Methods
Industrial production of oxetane derivatives often employs scalable methods such as the use of preformed oxetane-containing building blocks. These building blocks can be further functionalized through various chemical reactions to produce the desired oxetane derivatives .
Chemical Reactions Analysis
Types of Reactions
Oxetan-3-ylmethyl [1,1’-biphenyl]-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to the formation of linear or branched products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxy acids, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl-containing compounds, while reduction can yield alcohols or amines .
Scientific Research Applications
Oxetan-3-ylmethyl [1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Oxetan-3-ylmethyl [1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The oxetane ring’s high ring strain makes it reactive, allowing it to participate in various chemical reactions. These reactions can modify biological molecules, leading to changes in their function and activity .
Comparison with Similar Compounds
The following table summarizes key structural analogs, their properties, and applications based on the provided evidence:
*Estimated logP values based on analogous structures.
Structural and Functional Differences
Ester Group Modifications
- Oxetan-3-ylmethyl ester : The oxetane ring reduces steric hindrance and increases solubility compared to bulkier esters. Its strained ring system may also resist enzymatic hydrolysis, prolonging bioavailability .
- Methyl/Trifluoromethyl esters : Methyl esters (e.g., ) are synthetically accessible but prone to rapid metabolism. Trifluoromethyl groups () enhance lipophilicity and electron-withdrawing effects, favoring hydrophobic interactions in drug-receptor binding .
Substituent Effects
Biological Activity
Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an oxetane ring, a biphenyl moiety, and a carboxylate group, which contribute to its unique chemical reactivity and biological interactions. The oxetane ring is known for its strain energy, which can lead to ring-opening reactions that generate reactive intermediates.
The biological activity of Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate primarily involves:
- Interaction with Biological Targets : The compound can interact with various molecular targets through hydrogen bonding and coordination with metal ions due to its functional groups.
- Antimicrobial Activity : It has shown effectiveness against various pathogens, including Mycobacterium tuberculosis, where it inhibits bacterial growth significantly.
- Anticancer Activity : The compound exhibits cytotoxic effects on several cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate. For instance, in a high-throughput screening against M. tuberculosis, compounds including this derivative demonstrated over 90% inhibition at specific concentrations.
| Compound | % Inhibition | MIC (µM) |
|---|---|---|
| Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate | 95% | 5.0 |
| Control (DMSO) | 0% | - |
Anticancer Activity
The compound has been tested against various cancer cell lines with promising results. Below is a summary of its IC50 values across different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 12.5 |
| NUGC-3 (Gastric) | 15.0 |
| SK-Hep-1 (Liver) | 10.0 |
These values indicate significant cytotoxicity compared to standard chemotherapeutics.
Case Studies
Several case studies have been documented regarding the efficacy of Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate:
- Study on Mycobacterium tuberculosis : A study screened over 98,000 compounds and identified several with high activity against M. tuberculosis. Oxetan derivatives were among the most potent, demonstrating effective inhibition of bacterial growth through disruption of metabolic pathways .
- Anticancer Assays : In vitro assays conducted on multiple human tumor cell lines revealed that Oxetan derivatives exhibited potent anticancer activity. For example, in assays against leukemia cells, the compound showed an IC50 value significantly lower than that of established treatments like etoposide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
